KDM5-C49 hydrochloride

Epigenetics Histone Demethylase Inhibition KDM5A/B/C IC50

KDM5-C49 (KDOAM-20) hydrochloride is a potent and selective inhibitor of the KDM5 family of Jumonji AT-rich interactive domain 1 (JARID1) histone demethylases, with IC50 values of 40 nM for KDM5A, 160 nM for KDM5B, and 100 nM for KDM5C. This small-molecule tool compound occupies the α-ketoglutarate (α-KG) binding site within the catalytic Jumonji C (JmjC) domain of KDM5 enzymes, thereby blocking the removal of methyl marks from histone H3 lysine 4 (H3K4) and serving as a critical chemical probe for dissecting KDM5-mediated transcriptional regulation in cancer and stem cell biology.

Molecular Formula C15H25ClN4O3
Molecular Weight 344.84 g/mol
Cat. No. B15583812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDM5-C49 hydrochloride
Molecular FormulaC15H25ClN4O3
Molecular Weight344.84 g/mol
Structural Identifiers
InChIInChI=1S/C15H24N4O3.ClH/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13;/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22);1H
InChIKeyOESDMKMTFUZZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KDM5-C49 Hydrochloride: A Potent Pan-KDM5 Histone Demethylase Inhibitor for Epigenetic Research


KDM5-C49 (KDOAM-20) hydrochloride is a potent and selective inhibitor of the KDM5 family of Jumonji AT-rich interactive domain 1 (JARID1) histone demethylases, with IC50 values of 40 nM for KDM5A, 160 nM for KDM5B, and 100 nM for KDM5C . This small-molecule tool compound occupies the α-ketoglutarate (α-KG) binding site within the catalytic Jumonji C (JmjC) domain of KDM5 enzymes, thereby blocking the removal of methyl marks from histone H3 lysine 4 (H3K4) and serving as a critical chemical probe for dissecting KDM5-mediated transcriptional regulation in cancer and stem cell biology [1].

Why KDM5-C49 Hydrochloride Cannot Be Substituted by Generic Pan-KDM Inhibitors or KDM6-Focused Tools


Selecting a KDM5 inhibitor for rigorous epigenetic studies demands precise understanding of target engagement and off-target liabilities. KDM5-C49 exhibits a unique combination of nanomolar potency across KDM5A/B/C and a defined selectivity profile against the KDM4 and KDM6 families [1]. Substitution with pan-Jumonji inhibitors like JIB-04 (IC50 ~230 nM for KDM5A) introduces significant off-target inhibition of KDM4 and KDM6 enzymes, complicating phenotypic interpretation . Conversely, KDM5B-selective tools like GSK467 (Ki = 10 nM) or KDM6-preferring inhibitors like GSK-J1 fail to fully ablate pan-KDM5 activity [1]. The quantitative differentiation evidence below demonstrates that KDM5-C49 occupies a distinct and strategically valuable niche in the KDM5 inhibitor landscape.

Quantitative Differentiation: KDM5-C49 Hydrochloride Versus Key Comparator Compounds


Pan-KDM5 Inhibitory Potency: KDM5-C49 vs. CPI-455 vs. JIB-04

KDM5-C49 inhibits all three major KDM5 family members (KDM5A, B, and C) with sub-micromolar potency, distinguishing it from pan-Jumonji inhibitors like JIB-04 and offering a different selectivity profile compared to the more potent but structurally distinct CPI-455 . In biochemical assays using full-length KDM5B and KDM5C, KDM5-C49 demonstrates an IC50 of 160 nM for KDM5B and 100 nM for KDM5C, whereas CPI-455 achieves IC50 values of 3 nM and 14 nM respectively [1].

Epigenetics Histone Demethylase Inhibition KDM5A/B/C IC50

Selectivity Over KDM6 Family: KDM5-C49 vs. GSK-J1 (KDM6 Inhibitor)

KDM5-C49 demonstrates 25- to 100-fold selectivity for KDM5B over KDM6B, a critical feature that minimizes off-target effects on the KDM6 family [1]. In contrast, GSK-J1, a previously characterized KDM6 inhibitor, exhibits only about sevenfold less inhibitory activity toward KDM5B than toward KDM6 proteins [1]. This represents a significant improvement in KDM5/KDM6 discrimination.

KDM6B Selectivity KDM5/KDM6 Discrimination JmjC Demethylases

Selectivity Over KDM4 Family: KDM5-C49 vs. GSK467

KDM5-C49 exhibits 2- to 30-fold selectivity over the KDM4 family . While GSK467 is a potent KDM5B inhibitor (Ki = 10 nM) with 180-fold selectivity over KDM4C, it lacks any measurable activity on KDM5A and KDM5C . In contrast, KDM5-C49 maintains pan-KDM5 activity (IC50 40-160 nM) with a defined, albeit narrower, selectivity window over KDM4 enzymes.

KDM4 Selectivity KDM5B Targeting JmjC Demethylase Profiling

Cellular Permeability and Prodrug Strategy: KDM5-C49 vs. KDM5-C70

The highly polar carboxylate group of KDM5-C49 restricts its passive cellular permeability, resulting in an IC50 > 1 µM for inhibiting H3K4 demethylation in U2OS osteosarcoma and MCF7 breast adenocarcinoma cells . This limitation is addressed by its ethyl ester prodrug, KDM5-C70, which masks the acid group to enhance cell entry and is hydrolyzed intracellularly to release active KDM5-C49 . In MM.1S multiple myeloma cells, treatment with 0.3 µM KDM5-C70 for 24 hours leads to a robust increase in global H3K4me3 levels, confirming target engagement [1].

Cellular Permeability Prodrug KDM5-C70 H3K4me3

Structural Basis for Selectivity: KDM5-C49 Co-Crystal Structures with KDM5B and KDM5C

High-resolution co-crystal structures of KDM5-C49 bound to the catalytic cores of human KDM5B (PLU-1/JARID1B, PDB: 5A3T) and KDM5C (JARID1C, PDB: 5FWJ) have been solved, revealing that the inhibitor occupies the α-ketoglutarate (α-KG) binding site and chelates the active-site Fe(II) ion via its carboxylate and pyridine nitrogen atoms [1][2]. This structural information, published in Nature Chemical Biology, provides atomic-level insight into the molecular determinants of KDM5-C49's selectivity and serves as a benchmark for structure-based design of next-generation KDM5 inhibitors.

X-ray Crystallography KDM5B Structure JARID1C Binding Mode

Chemical Probe Validation: KDM5-C49 vs. Inactive Analog KDOAM-32

A well-characterized inactive analog, KDOAM-32, is available for use as a negative control in cellular assays [1]. In immunofluorescence-based dose-response experiments in HeLa cells overexpressing KDM5B, the active compound KDOAM-20 (KDM5-C49) demonstrates clear, concentration-dependent inhibition of H3K4me3 demethylation, whereas KDOAM-32 shows no activity, confirming that the observed effects are on-target [1]. This matched active/inactive pair enables rigorous interpretation of phenotypic screening results.

Chemical Probe Negative Control KDOAM-32 Immunofluorescence

Optimized Application Scenarios for KDM5-C49 Hydrochloride in Epigenetic Research and Drug Discovery


Biochemical Screening and SAR Studies for Pan-KDM5 Inhibitor Development

KDM5-C49 hydrochloride is the optimal reference compound for in vitro enzymatic assays (e.g., AlphaLISA) designed to measure pan-KDM5 inhibition. Its defined IC50 values (40 nM for KDM5A, 160 nM for KDM5B, 100 nM for KDM5C) serve as a benchmark for evaluating new chemical entities . The compound's well-characterized binding mode, confirmed by co-crystal structures, facilitates rational structure-activity relationship (SAR) exploration and computational docking studies [1]. Unlike CPI-455, which is significantly more potent, KDM5-C49's potency window allows for clearer differentiation of lead compounds with moderate activity.

Negative Control for Cell-Permeable Prodrug Studies Using KDM5-C70

For all cell-based assays and in vivo studies requiring KDM5 inhibition, KDM5-C70 (the ethyl ester prodrug) is the active tool compound. KDM5-C49 hydrochloride serves as the essential biochemical control in these experiments. Researchers should compare the activity of the cell-permeable prodrug (KDM5-C70) against the parent acid (KDM5-C49) to confirm that observed cellular effects are due to intracellular release of the active metabolite and not off-target prodrug activity . This paired use is critical for validating target engagement in cellular contexts [2].

Profiling KDM5/KDM6 Selectivity in Chromatin Immunoprecipitation (ChIP) Studies

Experiments investigating H3K4me3 dynamics via ChIP-seq benefit from KDM5-C49's 25- to 100-fold selectivity for KDM5B over KDM6B [1]. This selectivity profile minimizes confounding effects on H3K27me3 (a KDM6 substrate), enabling cleaner interpretation of KDM5-specific transcriptional changes. When compared to pan-Jumonji inhibitors like JIB-04 (which inhibits KDM4, KDM5, and KDM6 enzymes) or KDM6-preferring tools like GSK-J1, KDM5-C49 provides a superior signal-to-noise ratio for isolating KDM5-dependent gene regulation.

Structural Biology and Fragment-Based Drug Discovery

The publicly available co-crystal structures of KDM5-C49 bound to KDM5B (PDB: 5A3T) and KDM5C (PDB: 5FWJ) make this compound an invaluable tool for structural biology groups [1]. Researchers can use these structures to guide fragment-based drug discovery, perform virtual screening, or engineer mutant KDM5 constructs for mechanistic studies. The clarity of the electron density for KDM5-C49 in the α-KG binding pocket provides a reliable template for understanding ligand-protein interactions in the KDM5 family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDM5-C49 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.